molecular formula C6H3BrF2O B2894870 3-Bromo-2,5-difluorophenol CAS No. 1783357-67-4

3-Bromo-2,5-difluorophenol

Cat. No.: B2894870
CAS No.: 1783357-67-4
M. Wt: 208.99
InChI Key: OJPJPHFMKZULBS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorophenol: is a halogenated aromatic compound with the molecular formula C6H3BrF2O. It is a phenol derivative where the bromine atom is positioned at the third carbon, and the fluorine atoms are located at the second and fifth carbons of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the regioselective monobromination of phenols using potassium bromide and zinc-aluminum bromate-layered double hydroxides as brominating reagents . The reaction conditions are mild, and the process is efficient with high atom economy.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors like 1,3,5-trifluorobenzene. The process includes the reaction of 1,3,5-trifluorobenzene in a solvent under the action of acetohydroxamic acid and alkali to obtain 3,5-difluorophenol salt, followed by acidification to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

Scientific Research Applications

3-Bromo-2,5-difluorophenol is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: In the development of liquid crystals and other advanced materials.

    Biochemical Research: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorophenol depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would depend on the specific pharmaceutical compound it is used to synthesize and the biological target of that compound.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,5-difluorophenol is unique due to its specific substitution pattern, which provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

3-bromo-2,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPJPHFMKZULBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783357-67-4
Record name 3-bromo-2,5-difluorophenol
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